molecular formula C24H20F3N5O4S B2598370 N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 310450-57-8

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2598370
CAS No.: 310450-57-8
M. Wt: 531.51
InChI Key: YPZVKICKRQRVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C24H20F3N5O4S and its molecular weight is 531.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound with significant potential in various biological applications, particularly in the fields of oncology and antifungal therapy. This article explores its biological activity through detailed analysis, including case studies and research findings.

Structural Overview

The compound features several notable structural components:

  • Triazole Ring : Known for its role in various biological activities, particularly in anticancer and antifungal properties.
  • Furan Carboxamide : Contributes to the compound's solubility and interaction with biological targets.
  • Methoxy and Trifluoromethyl Substituents : These groups can enhance biological activity through electronic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Preliminary studies have shown:

  • Cell Proliferation Inhibition : The compound has demonstrated the ability to inhibit cell growth in various cancer cell lines. Some derivatives have IC50 values lower than established chemotherapeutics like doxorubicin, indicating higher potency.

Case Study: Molecular Docking Studies

Molecular docking studies suggest that this compound interacts with key proteins involved in apoptosis pathways. For instance, strong binding affinities have been observed with Bcl-2 and other apoptosis regulators, which may enhance apoptosis in cancer cells.

Antifungal Activity

The compound also exhibits potent antifungal properties. Its mechanism of action is believed to involve disruption of fungal cell membranes or inhibition of critical enzymatic pathways necessary for fungal survival. This activity is particularly relevant given the rising incidence of antifungal resistance in clinical settings.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-(3,5-Dichloropyridin-4-yl)sulfanyl-N-(4-morpholinophenyl)-4-nitrothiophene-2-carboxamideNitro group; thiophene ringAnticancer
5-Methylthiazole DerivativesThiazole ring; various substituentsAntimicrobial
1-Amino-Triazole CompoundsTriazole ring; amino substituentsAntiviral

This table illustrates how the combination of triazole and furan functionalities in this compound may confer distinct biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N5O4S/c1-35-18-9-7-16(8-10-18)29-21(33)14-37-23-31-30-20(13-28-22(34)19-6-3-11-36-19)32(23)17-5-2-4-15(12-17)24(25,26)27/h2-12H,13-14H2,1H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZVKICKRQRVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.